molecular formula C15H16ClN3O2 B11172038 2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyrimidin-2-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyrimidin-2-yl)propanamide

Cat. No.: B11172038
M. Wt: 305.76 g/mol
InChI Key: ATVPWVPQSCKEDQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyrimidin-2-yl)propanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a chlorophenoxy group, a methyl group, and a pyrimidinyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyrimidin-2-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Methyl Group:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is introduced by reacting the intermediate with 4-methylpyrimidine under suitable conditions.

    Amidation Reaction: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the inhibition of cell growth.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyrimidin-2-yl)propanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(4-chlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide and 2-(4-chlorophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide share structural similarities.

    Uniqueness: The presence of the specific combination of chlorophenoxy, methyl, and pyrimidinyl groups in this compound contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyrimidin-2-yl)propanamide

InChI

InChI=1S/C15H16ClN3O2/c1-10-8-9-17-14(18-10)19-13(20)15(2,3)21-12-6-4-11(16)5-7-12/h4-9H,1-3H3,(H,17,18,19,20)

InChI Key

ATVPWVPQSCKEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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